Naltriben methanesulfonate
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Overview
Description
Naltriben methanesulfonate is a highly selective antagonist of the delta-2 opioid receptor. It is commonly used in scientific research to study the effects of opioid receptors, particularly the delta-2 subtype . This compound has been instrumental in understanding the binding and inhibition mechanisms of opioid receptors.
Preparation Methods
The synthesis of naltriben methanesulfonate involves several steps, starting from the appropriate precursor molecules. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the core molecular framework through a series of chemical reactions, such as cyclization and functional group transformations.
Introduction of the methanesulfonate group: This step involves the addition of the methanesulfonate group to the core structure, usually through a sulfonation reaction using methanesulfonyl chloride under basic conditions.
Purification and crystallization: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and efficiency.
Chemical Reactions Analysis
Naltriben methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dimethyl sulfoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Naltriben methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used to study the binding and inhibition mechanisms of opioid receptors.
Biology: This compound is employed in research on parasite growth and evaluation of growth inhibition.
Medicine: this compound is used to understand the action of opioid receptor antagonists and their potential therapeutic applications.
Mechanism of Action
Naltriben methanesulfonate exerts its effects by selectively binding to the delta-2 opioid receptor, inhibiting its activity. This binding prevents the receptor from interacting with its natural ligands, thereby blocking the downstream signaling pathways. The molecular targets involved include the delta-2 opioid receptor and associated G-proteins, which mediate the receptor’s effects on cellular functions .
Comparison with Similar Compounds
Naltriben methanesulfonate is unique in its high selectivity for the delta-2 opioid receptor. Similar compounds include:
Benzylidenenaltrexone: Another delta opioid receptor antagonist with different binding properties.
Naltrindole: A selective delta opioid receptor antagonist with a different chemical structure.
Diprenorphine: A non-selective opioid receptor antagonist with broader receptor affinity
These compounds differ in their selectivity, binding affinity, and chemical structure, highlighting the uniqueness of this compound in targeting the delta-2 opioid receptor.
Properties
Molecular Formula |
C27H29NO7S |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid |
InChI |
InChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20?,24-,25?,26+;/m0./s1 |
InChI Key |
XRRFZOCDAWPIBB-ONIXXLMQSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |
Canonical SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |
Origin of Product |
United States |
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